molecular formula C12H9N3OS B10763327 2-(Imidazolin-2-yl)-5-isothiocyanatobenzofuran

2-(Imidazolin-2-yl)-5-isothiocyanatobenzofuran

Cat. No.: B10763327
M. Wt: 243.29 g/mol
InChI Key: BMGBHVTUOPUVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BU99006 is a chemical compound known as 2-(Imidazolin-2-yl)-5-isothiocyanatobenzofuran. It is an irreversible ligand that binds to subgroup I2 imidazoline binding proteins. This compound has been studied for its ability to inhibit creatine kinase-B (brain creatine kinase) by covalently binding to the cysteine 283 residue of the enzyme’s active site .

Preparation Methods

The synthesis of BU99006 involves the reaction of 2-(Imidazolin-2-yl)benzofuran with thiophosgene to introduce the isothiocyanate group at the 5-position of the benzofuran ring. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group .

Chemical Reactions Analysis

BU99006 undergoes several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.

    Addition Reactions: The imidazoline ring can participate in addition reactions with electrophiles, leading to the formation of various substituted imidazoline derivatives.

    Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation to form benzofuran-2,3-dione derivatives, while reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions. Major products formed from these reactions include thiourea derivatives, carbamate derivatives, and various substituted imidazoline and benzofuran derivatives .

Scientific Research Applications

BU99006 has several scientific research applications, including:

Mechanism of Action

BU99006 exerts its effects by covalently binding to the cysteine 283 residue of the active site of creatine kinase-B, thereby inhibiting its activity. This irreversible binding prevents the enzyme from catalyzing the conversion of creatine to phosphocreatine, which is essential for energy storage and transfer in cells. Additionally, BU99006 binds to I2 imidazoline binding proteins, which are involved in various cellular signaling pathways .

Comparison with Similar Compounds

BU99006 is unique in its ability to irreversibly bind to both creatine kinase-B and I2 imidazoline binding proteins. Similar compounds include:

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl] thiocyanate

InChI

InChI=1S/C12H9N3OS/c13-7-17-9-1-2-10-8(5-9)6-11(16-10)12-14-3-4-15-12/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

BMGBHVTUOPUVRW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)SC#N

Origin of Product

United States

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